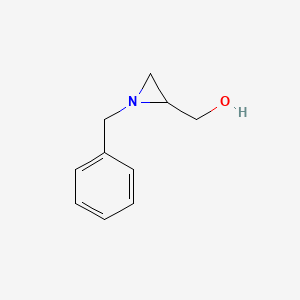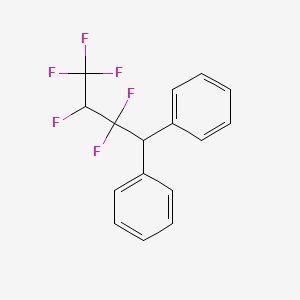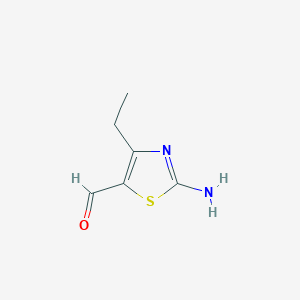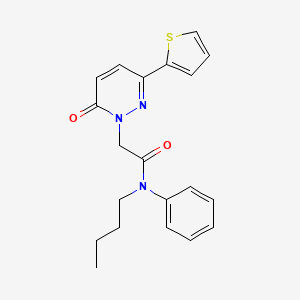![molecular formula C13H7F3N2OS B14141869 2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile CAS No. 875163-13-6](/img/structure/B14141869.png)
2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a sulfanyl group, a trifluoromethyl group, and a furoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium methoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes. Additionally, the use of catalysts to enhance reaction rates and selectivity is a common practice in industrial settings .
化学反应分析
Types of Reactions
2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines .
科学研究应用
2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties
作用机制
The mechanism of action of 2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the sulfanyl group can participate in redox reactions that modulate the compound’s activity. The exact pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)quinoline: Shares the trifluoromethyl group but lacks the sulfanyl and furoquinoline components.
4-Hydroxy-2-quinolones: Contains a quinoline core but differs in functional groups and biological activities.
3-Acetylquinoline Derivatives: Similar in having a quinoline core but with different substituents and applications.
Uniqueness
2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both the trifluoromethyl and sulfanyl groups enhances its potential as a versatile building block in organic synthesis and medicinal chemistry .
属性
CAS 编号 |
875163-13-6 |
|---|---|
分子式 |
C13H7F3N2OS |
分子量 |
296.27 g/mol |
IUPAC 名称 |
2-sulfanylidene-4-(trifluoromethyl)-5,6-dihydro-1H-furo[2,3-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C13H7F3N2OS/c14-13(15,16)10-7-1-2-9-6(3-4-19-9)11(7)18-12(20)8(10)5-17/h3-4H,1-2H2,(H,18,20) |
InChI 键 |
VKCSJMSORULOSD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CO2)C3=C1C(=C(C(=S)N3)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)



![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
